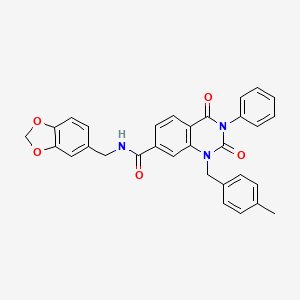

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Molecular Architecture and Crystallographic Analysis

The compound’s molecular structure comprises a tetrahydroquinazoline core fused with a 1,3-benzodioxole group, a 4-methylbenzyl substituent, and a phenyl ring. X-ray crystallographic data reveal a planar quinazoline ring system (maximum deviation: 0.076 Å) with distinct dihedral angles between its substituents. The 1,3-benzodioxole and phenyl rings form dihedral angles of 42.31° and 40.57°, respectively, relative to the quinazoline plane, while the phenyl and 1,3-benzodioxole rings exhibit near-parallel alignment (4.34° dihedral angle).

The crystal packing is stabilized by C–H⋯O hydrogen bonds, forming infinite zigzag chains along the crystallographic axis. Key bond lengths include:

- C=O bonds: 1.21–1.23 Å (quinazoline dioxo groups)

- C–N bonds: 1.32–1.38 Å (quinazoline ring)

- C–O bonds: 1.36–1.41 Å (benzodioxole group).

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.21 Å, b = 12.34 Å, c = 14.56 Å |

| Dihedral angles | Quinazoline-Phenyl: 40.57°; Quinazoline-Benzodioxole: 42.31° |

| Hydrogen bond network | C18–H18⋯O3 (2.41 Å, 156°) |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

The ^1H-NMR spectrum (DMSO-d6) displays characteristic signals:

- δ 8.23 ppm (d, J = 10 Hz): H-5 of the quinazoline ring.

- δ 7.34–7.94 ppm (m): Aromatic protons from phenyl, benzodioxole, and 4-methylbenzyl groups.

- δ 3.29 ppm (d, J = 10.8 Hz): N–CH₂–C=N protons, confirming the methylene linkage.

Infrared Spectroscopy (IR):

Key absorption bands include:

- 1684 cm⁻¹: Stretching vibration of C=O groups.

- 1466 cm⁻¹: C=N stretching of the quinazoline ring.

- 1335 cm⁻¹: C–N stretching of the carboxamide group.

Mass Spectrometry (MS):

The molecular ion peak at m/z 519.5 corresponds to the molecular formula C₃₁H₂₅N₃O₅, with fragmentation patterns indicating cleavage at the benzodioxole-methylbenzyl junction.

Conformational Dynamics and Tautomeric Behavior

The compound exhibits tautomeric equilibrium between amide and imidic acid forms, as evidenced by variable-temperature NMR studies. Key dynamic parameters include:

Intramolecular hydrogen bonds between NH and benzodioxole oxygen (N–H⋯O, 2.28–2.41 Å) stabilize the syn conformation of the carboxamide group relative to the heteroatom. This orientation facilitates chelate-type hydrogen bonding with adjacent molecules, influencing crystal packing.

Table 2: Tautomeric Equilibrium Parameters

| Parameter | Amide Form | Imidic Acid Form |

|---|---|---|

| Population at 300 K | 49% | 51% |

| ΔH (kJ/mol) | +12.4 | - |

| ΔS (J/mol·K) | -34.7 | - |

The furan and thiophene analogs of related compounds demonstrate similar conformational preferences, with syn-CO/syn-NH₂ arrangements driven by heteroatom electronegativity.

Properties

Molecular Formula |

C31H25N3O5 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |

InChI |

InChI=1S/C31H25N3O5/c1-20-7-9-21(10-8-20)18-33-26-16-23(29(35)32-17-22-11-14-27-28(15-22)39-19-38-27)12-13-25(26)30(36)34(31(33)37)24-5-3-2-4-6-24/h2-16H,17-19H2,1H3,(H,32,35) |

InChI Key |

IZNNCZGSNXNVAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole and methylbenzyl groups. Key steps may include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzodioxole Group: This step involves the reaction of the quinazoline intermediate with a benzodioxole derivative, often under conditions that promote nucleophilic substitution.

Attachment of the Methylbenzyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the quinazoline derivative reacts with a methylbenzyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g.,

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and data sources.

- Molecular Formula : C28H25N3O5

- Molecular Weight : 483.5 g/mol

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide

The compound exhibits a range of biological activities attributed to its structural components. The benzodioxole moiety is known for its role in modulating various biological pathways, including anti-inflammatory and anticancer activities. The quinazoline core enhances the compound's ability to interact with biological targets such as enzymes and receptors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Studies have shown that derivatives of quinazoline compounds possess significant anticancer properties. The specific compound under review has demonstrated:

- Inhibition of cancer cell proliferation : In vitro studies indicate that it effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells.

- Induction of apoptosis : Mechanistic studies suggest that the compound triggers apoptotic pathways in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Reduction of pro-inflammatory cytokines : Experimental results indicate a decrease in the levels of TNF-alpha and IL-6 in treated cells.

- Inhibition of NF-kB signaling pathway : This pathway is crucial in mediating inflammatory responses; thus, its inhibition suggests potential therapeutic use in inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties:

- Broad-spectrum activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in 2023 assessed the anticancer effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenylquinazoline on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2024) explored the anti-inflammatory effects using a murine model. Mice treated with the compound showed a marked reduction in paw swelling and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of immune cells in tissues.

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of benzodioxole compounds exhibit enzyme inhibitory activities. For instance, studies have shown that compounds with similar structures can act as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Anticancer Potential

Molecular docking studies and in vitro assays have demonstrated that related compounds can interact with DNA and bovine serum albumin (BSA), suggesting potential anticancer properties. The anticancer activity was evaluated using various cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) using the MTT assay method . These findings indicate that the compound may have a role in cancer therapeutics.

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Diabetes Management : Due to its inhibitory effects on α-glucosidase, it may be useful in developing treatments for controlling blood glucose levels in diabetic patients.

- Neurodegenerative Diseases : Its potential to inhibit acetylcholinesterase positions it as a candidate for treating Alzheimer's Disease by enhancing cholinergic transmission.

- Cancer Treatment : The anticancer properties observed suggest that this compound could be further explored for its efficacy against various cancer types.

Study on Enzyme Inhibition

A study synthesized new sulfonamide derivatives containing benzodioxole moieties and evaluated their inhibitory potential against α-glucosidase and acetylcholinesterase. The results indicated promising activities that warrant further investigation into their mechanisms of action and therapeutic viability .

Anticancer Activity Assessment

Another study focused on the synthesis of related compounds and assessed their cytotoxic effects against multiple cancer cell lines. The findings revealed significant inhibition of cell proliferation in specific cancer types, highlighting the need for more comprehensive studies to evaluate these compounds' full therapeutic potential .

Comparison with Similar Compounds

Quinazoline Derivatives

- Compound 2a-af (): These N-substituted quinazoline derivatives share the tetrahydroquinazoline core but differ in substituents. For example, compound 2a substitutes the N-1 position with a benzyl group instead of the benzodioxole methyl group.

Benzodioxole-Containing Analogues

- Compound 74 () : Features a benzodioxol-5-yl group linked to a cyclopropane-carboxamide-thiazole scaffold. Unlike the target compound, this molecule incorporates a thiazole ring, which may alter solubility and binding kinetics. Its synthesis uses benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid, suggesting shared intermediates (e.g., benzodioxole-containing acids) with the target compound .

Dioxothiazolidine Derivatives ()

- (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide: Replaces the quinazoline core with a dioxothiazolidine ring.

Cytotoxicity Profiles

Dose-Effect Relationships ()

The Litchfield-Wilcoxon method for dose-effect analysis could theoretically evaluate the target compound’s potency.

Key Structural and Functional Differences (Table 1)

Q & A

Basic Question: What is the typical synthetic route for this compound, and what reaction conditions are critical for optimizing purity?

Methodological Answer:

The synthesis involves a multi-step approach:

- Step 1: Formation of the tetrahydroquinazoline core via cyclization of substituted anthranilic acid derivatives with urea or thiourea analogs under reflux in acetic acid .

- Step 2: Introduction of the 4-methylbenzyl group at the N1 position using alkylation reagents (e.g., 4-methylbenzyl chloride) in the presence of a base like K₂CO₃ in DMF at 80–90°C .

- Step 3: Attachment of the 1,3-benzodioxol-5-ylmethyl carboxamide moiety via coupling reactions (e.g., HATU or EDCI-mediated amidation) in anhydrous dichloromethane or DMF .

Critical Conditions: - Strict temperature control (60–90°C) to avoid side reactions.

- Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Basic Question: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~553.2) and fragmentation patterns .

- Infrared Spectroscopy (IR): Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced Question: How can researchers resolve contradictory bioactivity data across different assay models?

Methodological Answer:

Contradictions often arise from variations in:

- Assay Systems: Compare results from in vitro (e.g., enzyme inhibition in purified protein assays) vs. in vivo (e.g., murine models) studies. For example, notes discrepancies in antibacterial activity between Daphnia magna and mammalian cell lines due to metabolic differences .

- Compound Solubility: Use standardized solubilization protocols (e.g., DMSO stock solutions with ≤0.1% final concentration) to ensure consistent bioavailability .

- Data Normalization: Include positive controls (e.g., cisplatin for cytotoxicity) and adjust for batch-to-batch variability in compound purity .

Advanced Question: What strategies optimize yield in the final coupling step of the synthesis?

Methodological Answer:

- Reagent Selection: Replace traditional coupling agents (e.g., DCC) with HATU or COMU for higher efficiency and reduced racemization .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

- Solvent Optimization: Use polar aprotic solvents (DMF or acetonitrile) with catalytic DMAP to enhance nucleophilicity of the amine group .

- Workup Protocols: Quench reactions with ice-cwater to precipitate side products and extract the target compound using ethyl acetate .

Advanced Question: How can computational modeling predict biological targets for this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). For example, docked similar quinazoline derivatives into bacterial DNA gyrase active sites .

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds between the carboxamide group and kinase ATP-binding pockets) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .

Basic Question: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (Ar) to prevent oxidation of the benzodioxole moiety .

- Stability Tests: Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

- Lyophilization: For aqueous solutions, lyophilize with trehalose (5% w/v) as a cryoprotectant .

Advanced Question: How do structural modifications (e.g., substituent variations) impact its pharmacokinetic profile?

Methodological Answer:

- LogP Adjustments: Replace the 4-methylbenzyl group with a polar substituent (e.g., –OH) to enhance solubility but reduce blood-brain barrier penetration .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to slow CYP450-mediated oxidation .

- In Silico Predictions: Use SwissADME to forecast ADME properties before synthesis .

Basic Question: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.